molecular formula C18H20N2O B263812 Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone

Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone

Cat. No.: B263812
M. Wt: 280.4 g/mol
InChI Key: FEHCPEOQHAUSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone, also known as BIMM, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. BIMM belongs to the class of piperazine derivatives that have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism. This compound also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been found to activate the p38 MAPK pathway, which regulates inflammation and stress responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. This compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity, stability, and low toxicity. This compound is also soluble in various solvents, which makes it easy to use in different assays. However, this compound has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of this compound is not fully understood, which may limit its clinical development.

Future Directions

There are several future directions for the research on Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in different diseases. Secondly, more preclinical studies are required to evaluate the efficacy and safety of this compound in animal models of various diseases. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of this compound. Fourthly, the identification of biomarkers for this compound response may help in selecting patients who are likely to benefit from this compound treatment. Finally, the clinical development of this compound as a potential therapeutic agent for cancer, inflammation, and viral infections should be explored in future studies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis of this compound is relatively simple, and it has several advantages for lab experiments. This compound exhibits potent antitumor, anti-inflammatory, and antiviral effects, and its mechanism of action involves the modulation of various signaling pathways. However, further studies are needed to fully understand the biological effects of this compound and its potential clinical applications.

Synthesis Methods

The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone involves the reaction between biphenyl-4-carboxylic acid and 4-methyl-piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 98%.

Scientific Research Applications

Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that this compound exhibits potent antitumor effects in different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has shown promising antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI Key

FEHCPEOQHAUSNA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

solubility

42.1 [ug/mL]

Origin of Product

United States

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